molecular formula C10H12Cl2O3 B13794569 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene CAS No. 848694-08-6

2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene

Cat. No.: B13794569
CAS No.: 848694-08-6
M. Wt: 251.10 g/mol
InChI Key: RYILSNRQSLTWPT-UHFFFAOYSA-N
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Description

2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene is an organic compound with the molecular formula C10H12Cl2O3 It is a derivative of benzene, featuring three methoxy groups and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene typically involves the chloromethylation of 3,4,5-trimethoxybenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding 3,4,5-trimethoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Substituted derivatives such as 2-amino-1-(chloromethyl)-3,4,5-trimethoxybenzene.

    Oxidation: Products like 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: 3,4,5-Trimethoxybenzene.

Scientific Research Applications

2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene
  • 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
  • 2-Chloro-1-(chloromethyl)-3,5-dimethoxybenzene

Comparison: Compared to its analogs, 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene is unique due to the presence of three methoxy groups, which can significantly affect its chemical reactivity and biological activity. The additional methoxy group can enhance its solubility in organic solvents and potentially increase its interaction with biological targets.

Properties

CAS No.

848694-08-6

Molecular Formula

C10H12Cl2O3

Molecular Weight

251.10 g/mol

IUPAC Name

2-chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene

InChI

InChI=1S/C10H12Cl2O3/c1-13-7-4-6(5-11)8(12)10(15-3)9(7)14-2/h4H,5H2,1-3H3

InChI Key

RYILSNRQSLTWPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CCl)Cl)OC)OC

Origin of Product

United States

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